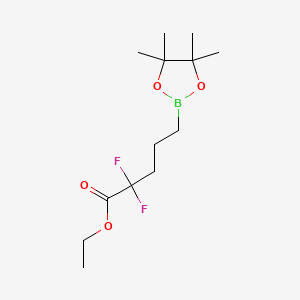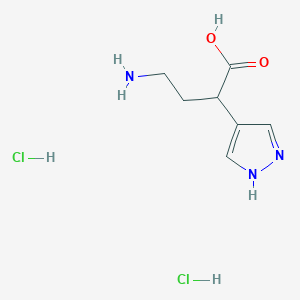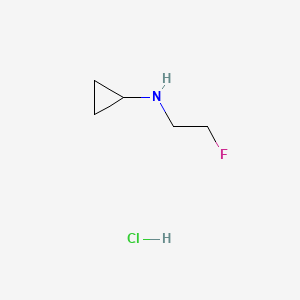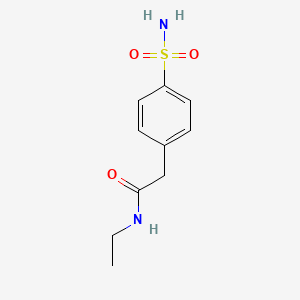
Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is a chemical compound that features a boronic ester group. This compound is of interest in organic synthesis due to its unique structure, which includes both fluorine atoms and a boronic ester moiety. The presence of these functional groups makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate typically involves the reaction of ethyl 2,2-difluoropentanoate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this reaction include tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes or alkynes, leading to the formation of organoboron compounds.
Oxidation: The boronic ester group can be oxidized to form boronic acids, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or DCM. The major products formed from these reactions depend on the specific conditions and reactants used.
Applications De Recherche Scientifique
Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Medicine: Boronic esters are known for their role in the development of proteasome inhibitors, which are used in the treatment of multiple myeloma and other cancers.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The fluorine atoms in the compound also enhance its reactivity and stability, allowing it to participate in a wide range of chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate can be compared with other boronic esters, such as:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
These compounds share the boronic ester group but differ in their additional functional groups and overall structure. The presence of fluorine atoms in this compound makes it particularly unique, as fluorine can significantly alter the compound’s reactivity and stability.
Propriétés
Formule moléculaire |
C13H23BF2O4 |
|---|---|
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |
InChI |
InChI=1S/C13H23BF2O4/c1-6-18-10(17)13(15,16)8-7-9-14-19-11(2,3)12(4,5)20-14/h6-9H2,1-5H3 |
Clé InChI |
CYPSTHCFFFWZOX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)CCCC(C(=O)OCC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]piperazinedihydrochloride](/img/structure/B13566368.png)
![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)

![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)

![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)



